molecular formula C19H30N2O3S B11337105 1-[(2-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

Cat. No.: B11337105
M. Wt: 366.5 g/mol
InChI Key: NLEWXMIGENVVCM-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a 2-methylphenyl moiety.

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with a piperidine derivative under controlled conditions. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-3-4-7-12-20-19(22)17-10-13-21(14-11-17)25(23,24)15-18-9-6-5-8-16(18)2/h5-6,8-9,17H,3-4,7,10-15H2,1-2H3,(H,20,22)

InChI Key

NLEWXMIGENVVCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C

Origin of Product

United States

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